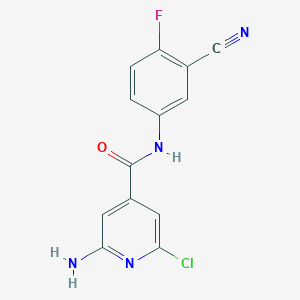![molecular formula C17H27NO B7555240 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are medications that are used to treat various medical conditions such as hypertension, heart failure, and arrhythmias. The chemical structure of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is shown below:
作用機序
The mechanism of action of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is similar to other beta-blockers. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure. By blocking these receptors, beta-blockers also reduce the release of renin, which is a hormone that regulates blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are similar to other beta-blockers. These medications reduce the heart rate and blood pressure, which can lead to a decrease in myocardial oxygen demand. Beta-blockers can also improve left ventricular function and reduce the risk of arrhythmias.
実験室実験の利点と制限
One of the advantages of using 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol in lab experiments is its well-established mechanism of action. Beta-blockers have been extensively studied, and their effects on the cardiovascular system are well-known. However, one of the limitations of using beta-blockers in lab experiments is their potential for off-target effects. Beta-blockers can also block other types of receptors, which can lead to unintended effects.
将来の方向性
1. Combination therapy: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol may be used in combination with other medications to treat hypertension, heart failure, and arrhythmias.
2. Novel beta-blockers: Researchers may develop new beta-blockers that have improved efficacy and fewer side effects.
3. Personalized medicine: Beta-blockers may be used in a more personalized manner based on an individual's genetic makeup and medical history.
In conclusion, 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a beta-blocker that has been extensively studied for its potential therapeutic applications. This chemical compound has a well-established mechanism of action and has been used to treat hypertension, heart failure, and arrhythmias. However, beta-blockers have potential limitations and researchers are exploring future directions to improve their efficacy and reduce their side effects.
合成法
The synthesis of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol involves the reaction of 3-methylphenylacetone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with isobutylamine to form the final compound. The overall reaction scheme is shown below:
科学的研究の応用
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Hypertension: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are commonly used to treat hypertension. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure.
2. Heart failure: Beta-blockers have also been shown to be effective in treating heart failure. These medications improve the heart's ability to pump blood by reducing the workload on the heart.
3. Arrhythmias: Beta-blockers can also be used to treat certain types of arrhythmias. These medications help to regulate the heart's rhythm by blocking the beta-adrenergic receptors.
特性
IUPAC Name |
2-[4-(3-methylphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-6-5-7-15(12-13)11-10-14(2)18-16-8-3-4-9-17(16)19/h5-7,12,14,16-19H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSFAUPRWCAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)

![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)